

# JBSNF-000028 HepG2 cell cytotoxicity assay

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## Compound of Interest

Compound Name: JBSNF-000028 free base

Cat. No.: B12391307

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## Application Note: JBSNF-000028 Evaluation of Cytotoxicity in HepG2 Human Hepatocellular Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

### Introduction

JBSNF-000028 is a potent and orally active inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the N-methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Elevated expression of NNMT has been observed in various cancers, including hepatocellular carcinoma, where it influences epigenetic regulation and NAD<sup>+</sup>-dependent signaling pathways, thereby contributing to cancer progression.[2][3] Consequently, NNMT has emerged as a promising therapeutic target.

The human hepatocellular carcinoma cell line, HepG2, is a widely used in vitro model for liver cancer research and for evaluating the hepatotoxicity of drug candidates.[4] Assessing the cytotoxic profile of novel therapeutic agents like JBSNF-000028 is a critical step in preclinical drug development. This document provides detailed protocols for the culture of HepG2 cells and the assessment of compound-induced cytotoxicity, using JBSNF-000028 as an example. Published studies have shown that JBSNF-000028 does not exhibit cytotoxicity against HepG2 cells at concentrations up to 100  $\mu$ M after 72 hours of incubation.[1][5]

## Data Presentation

### In Vitro Activity of JBSNF-000028

The inhibitory activity of JBSNF-000028 against NNMT has been quantified across different species.

Target	IC <sub>50</sub> (μM)	Assay Method
Human NNMT (hNNMT)	0.033	Fluorescence
Human NNMT (hNNMT)	0.13	LC-MS/MS
Monkey NNMT (mkNNMT)	0.19	Fluorescence
Mouse NNMT (mNNMT)	0.21	Fluorescence
Cellular NNMT (U2OS cells)	EC <sub>50</sub> = 2.5	LC-MS/MS

Data compiled from multiple sources.[\[1\]](#)[\[5\]](#)

### Cytotoxicity Profile of JBSNF-000028 in HepG2 Cells

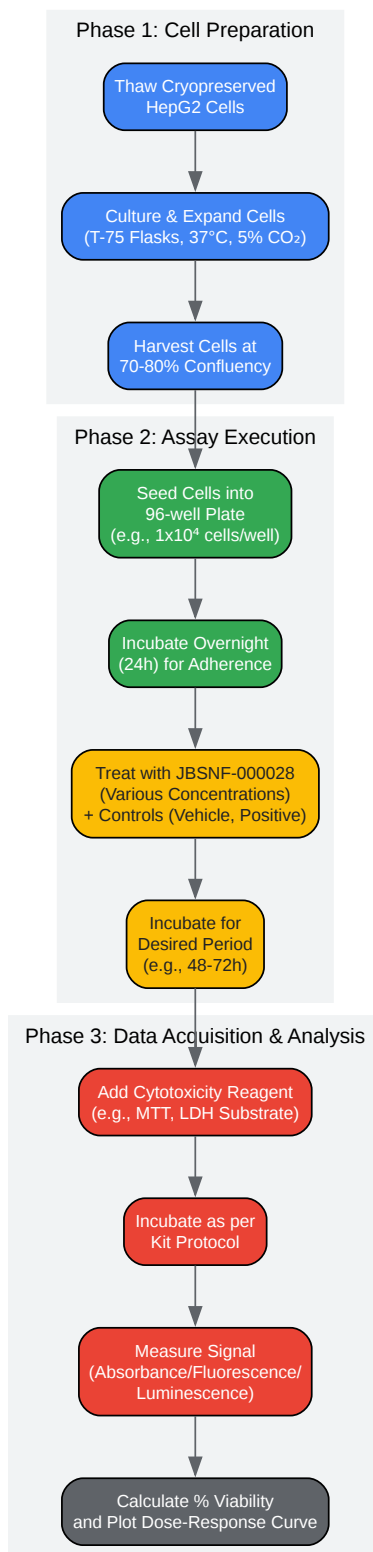
The following table summarizes the reported effect of JBSNF-000028 on HepG2 cell viability.

Compound	Cell Line	Concentration (μM)	Incubation Time	Result	Assay Used
JBSNF-000028	HepG2	10, 30, 100	72 hours	No cytotoxicity observed	CellTiter-Glo

Data from published safety profiling.[\[1\]](#)[\[5\]](#)

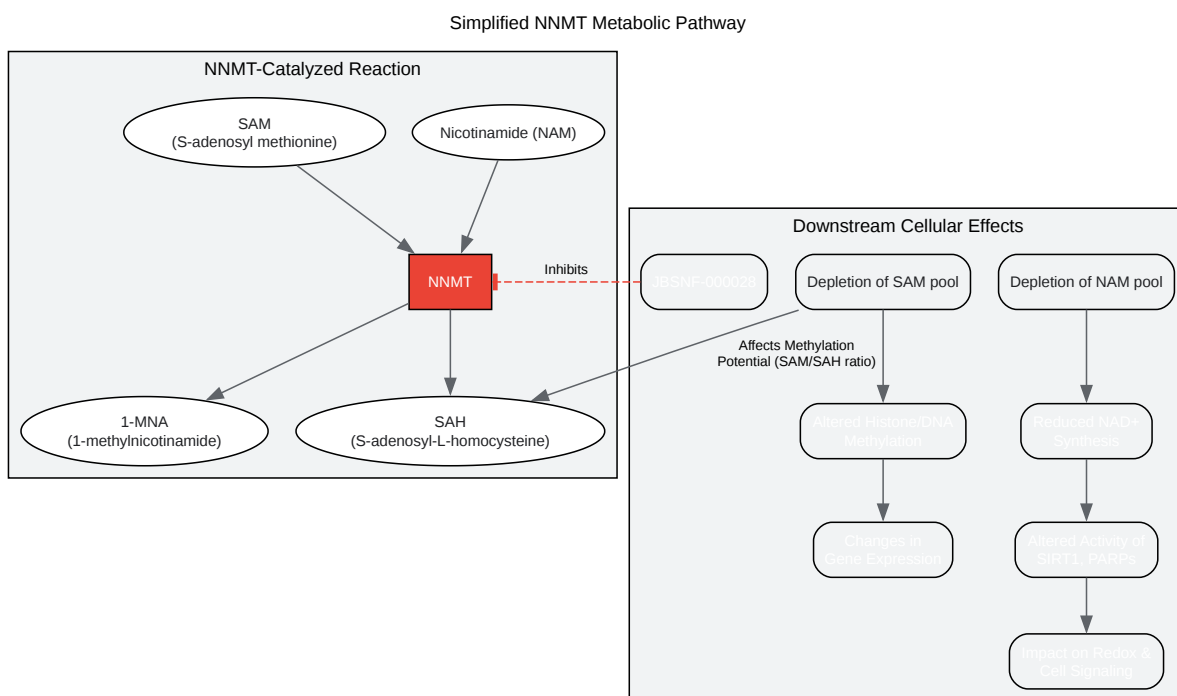
## Mandatory Visualizations

## Experimental Workflow for HepG2 Cytotoxicity Assay



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Caption: A flowchart of the major steps in the HepG2 cytotoxicity assay.



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Caption: Role of NNMT in metabolism and its inhibition by JBSNF-000028.

## Experimental Protocols

### Protocol 1: HepG2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HepG2 cells (ATCC® HB-8065™) to ensure healthy, viable cells for experimentation.

#### Materials:

- HepG2 cell line
- Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (10,000 U/mL)
- 0.25% (w/v) Trypsin-EDTA solution
- Dulbecco's Phosphate-Buffered Saline (D-PBS)
- T-75 culture flasks
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

Complete Growth Medium: To base EMEM, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.

#### A. Thawing Cryopreserved Cells

- Pre-warm complete growth medium in a 37°C water bath.
- Quickly thaw the cryovial of HepG2 cells in the 37°C water bath until only a small ice crystal remains.
- Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.
- Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 200 x g for 5-7 minutes.<sup>[6]</sup>
- Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO<sub>2</sub>.

- Replace the medium after 24 hours to remove any residual cryoprotectant.

#### B. Sub-culturing (Passaging)

- Grow cells until the monolayer reaches 70-80% confluency.[\[7\]](#)
- Aspirate the growth medium from the flask.
- Gently wash the cell monolayer with 5-10 mL of sterile D-PBS to remove any residual serum. Aspirate the D-PBS.
- Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
- Incubate at 37°C for 5-10 minutes, or until cells detach. Observe detachment under a microscope.
- Neutralize the trypsin by adding 6-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Re-seed cells into new flasks at a recommended split ratio of 1:4 to 1:6.[\[7\]](#)
- Change the medium every 2-3 days.

## Protocol 2: HepG2 Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[\[8\]](#) Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[\[9\]](#)

#### Materials:

- Healthy, sub-confluent HepG2 cells
- Complete Growth Medium
- Sterile 96-well flat-bottom plates

- JBSNF-000028 stock solution (in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (cell culture grade) or other suitable solubilization buffer
- Multi-channel pipette
- Microplate reader (absorbance at 570 nm)

#### Procedure:

- Cell Seeding: Harvest HepG2 cells and perform a cell count. Dilute the cell suspension in complete growth medium to a concentration of  $1 \times 10^5$  cells/mL. Seed 100  $\mu$ L of the cell suspension ( $1 \times 10^4$  cells/well) into each well of a 96-well plate.[\[10\]](#)[\[11\]](#)
- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow cells to attach and resume logarithmic growth.
- Compound Treatment:
  - Prepare serial dilutions of JBSNF-000028 in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and typically below 0.5% to avoid solvent toxicity.
  - Aspirate the medium from the wells and add 100  $\mu$ L of medium containing the different concentrations of JBSNF-000028.
  - Include appropriate controls:
    - Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
    - Untreated Control: Cells in culture medium only.
    - Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin).

- Media Blank: Wells with medium but no cells to measure background absorbance.
- Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO<sub>2</sub>.
- MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well and mix gently.[10][11]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][9]
- Data Analysis:
  - Subtract the average absorbance of the media blank from all other readings.
  - Calculate the percentage of cell viability for each treatment using the following formula:
    - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

#### Alternative Cytotoxicity Assays:

- Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cell lysis.[12][13][14]
- CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells. This assay was used in the original characterization of JBSNF-000028.[5][15]

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